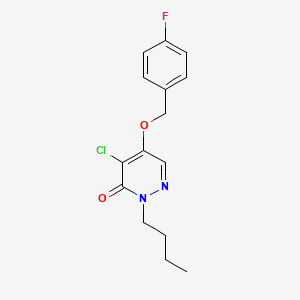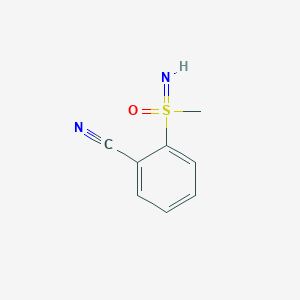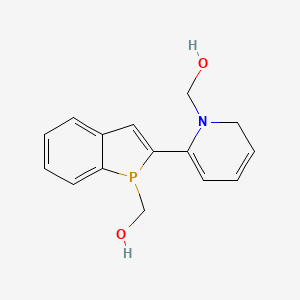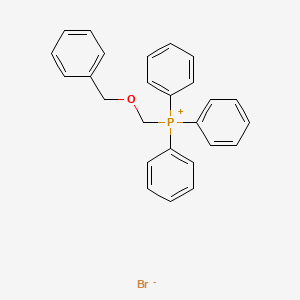
3-chloro-2-Methoxy-tetrahydro-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-Methoxy-tetrahydro-pyran is an organic compound with the molecular formula C6H11ClO2 and a molecular weight of 150.603 g/mol It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-Methoxy-tetrahydro-pyran typically involves the chlorination of 2-Methoxy-tetrahydropyran. One common method is the reaction of 2-Methoxy-tetrahydropyran with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Methoxy-tetrahydropyran+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-2-Methoxy-tetrahydro-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form unsaturated derivatives.
Oxidation Reactions: Oxidation can convert the methoxy group to a carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 3-hydroxy-2-Methoxy-tetrahydro-pyran or 3-amino-2-Methoxy-tetrahydro-pyran.
Elimination: Formation of 2-Methoxy-3,4-dihydro-2H-pyran.
Oxidation: Formation of 3-chloro-2-oxo-tetrahydro-pyran.
Aplicaciones Científicas De Investigación
3-chloro-2-Methoxy-tetrahydro-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-2-Methoxy-tetrahydro-pyran depends on its chemical reactivity. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation. These reactions can lead to the formation of various products that interact with molecular targets and pathways in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-tetrahydropyran: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-chloro-tetrahydropyran:
2-Methoxy-3,4-dihydro-2H-pyran: An unsaturated derivative with different chemical properties.
Propiedades
Número CAS |
6581-61-9 |
|---|---|
Fórmula molecular |
C6H11ClO2 |
Peso molecular |
150.60 g/mol |
Nombre IUPAC |
3-chloro-2-methoxyoxane |
InChI |
InChI=1S/C6H11ClO2/c1-8-6-5(7)3-2-4-9-6/h5-6H,2-4H2,1H3 |
Clave InChI |
XYYFHZQMPLJWQE-UHFFFAOYSA-N |
SMILES canónico |
COC1C(CCCO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13107838.png)

![Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate](/img/structure/B13107856.png)










![((3AR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-ethoxy-2-methyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B13107927.png)
